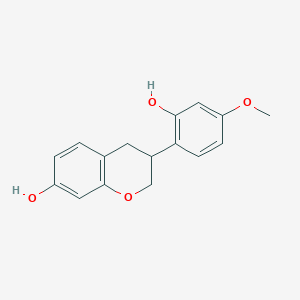
3,5-二氟苯甲醚
描述
科学研究应用
Energetic Materials Research
3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) is a recently synthesized energetic material that exhibits great potential to become the next generation melt-cast explosive carrier . It has a melting point of 82 °C and ideal energy performances with a density of 1.81 g/cm³ and a detonation velocity of 8540 m/s .
Thermal Decomposition Studies
The thermal decomposition mechanisms of DFTNAN have been probed under different heating conditions . The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .
Reaction Pathway Analysis
The possible reaction pathway of DFTNAN after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration .
Fluorinated Energetic Materials
Fluorine affects the thermal stability and changes the reaction pathway, and fluorinated products appear in the form of fluorocarbons due to the high stability of the C-F bond . This makes 3,5-Difluoroanisole a valuable compound in the research of fluorinated energetic materials .
Synthesis of Inhibitors
4-Bromo-3,5-difluoroanisole, a derivative of 3,5-Difluoroanisole, is used to prepare difluorophenacyl analogs as inhibitors of cyclin-dependent kinases .
Synthesis of Aminopyridine N-Oxides
4-Bromo-3,5-difluoroanisole is also used to synthesize aminopyridine N-oxides for selective inhibition of p38 MAP kinase .
作用机制
Target of Action
3,5-Difluoroanisole is a chemical compound used in the preparation of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists . It is also used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines as orally active phosphodiesterase 10A inhibitors . These targets play crucial roles in various biological processes, including immune response and signal transduction.
Mode of Action
It is known that the compound undergoes thermal decomposition under different heating conditions . The thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .
Biochemical Pathways
The possible reaction pathway of 3,5-Difluoroanisole after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration . Fluorine affects the thermal stability and changes the reaction pathway, and fluorinated products appear in the form of fluorocarbons due to the high stability of the C-F bond .
Result of Action
It is known that the compound’s thermal decomposition leads to the generation of polycyclic compounds and fluorine atom migration . These changes could potentially influence various cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoroanisole. For instance, the compound’s thermal decomposition is influenced by heating conditions . Additionally, the compound is classified as highly flammable, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area away from heat, hot surfaces, sparks, open flames, and other ignition sources .
属性
IUPAC Name |
1,3-difluoro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQPYSISUUHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369144 | |
| Record name | 3,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoroanisole | |
CAS RN |
93343-10-3 | |
| Record name | 1,3-Difluoro-5-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for characterizing 3,5-difluoroanisole?
A1: 3,5-Difluoroanisole can be characterized using various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. []
- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): Reveals information about the hydrogen atoms and their chemical environment within the molecule. []
- Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR): Provides information about the carbon atoms and their chemical environment within the molecule. []
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []
- Resonance-enhanced two-photon ionization spectroscopy: This technique has been used to study 3,5-difluoroanisole and its interactions with Argon. []
Q2: How was 4-bromo-3,5-difluoroanisole synthesized, and what was the selectivity and yield of this process?
A2: 4-Bromo-3,5-difluoroanisole was synthesized by brominating 3,5-difluoroanisole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) solvent. [] This specific reaction setup resulted in a 91% selectivity for the desired product, with an overall yield of 64%. [] This suggests that the NBS/DMF system is an effective method for the regioselective bromination of 3,5-difluoroanisole at the 4-position.
Q3: Have there been any computational studies on the structure of 3,5-difluoroanisole?
A3: Yes, gas-phase electron diffraction combined with quantum chemical calculations were employed to investigate the molecular structure, conformation, and potential for internal rotation of 3,5-difluoroanisole. [] This study provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)



![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)




